BPK-29 hydrochloride is a synthetic compound that has garnered attention in scientific research due to its potential therapeutic applications. It is classified as a small molecule with specific biological activities, particularly in the context of polycystic kidney disease and other conditions influenced by the modulation of lipid metabolism. Understanding the source, classification, and synthesis of BPK-29 hydrochloride is crucial for its application in pharmacological studies.
BPK-29 hydrochloride is derived from a series of synthetic modifications aimed at enhancing the activity of related compounds. It falls under the category of small molecule drugs, which are characterized by their low molecular weight and ability to interact with biological macromolecules. This compound is primarily studied for its role in inhibiting specific metabolic pathways, particularly those involving hydroxyeicosatetraenoic acids (HETEs), which are implicated in various pathological conditions, including hypertension and kidney diseases .
The synthesis of BPK-29 hydrochloride typically involves multi-step organic reactions. The initial steps may include the formation of key intermediates through reactions such as alkylation, acylation, or cyclization. For example, one common method involves the reaction of an appropriate aryl halide with a nucleophile to form a substituted aromatic compound, followed by further functionalization to introduce necessary substituents that enhance biological activity.
Technical details regarding the synthesis often include:
The molecular structure of BPK-29 hydrochloride can be elucidated using various spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. The compound's structure typically features a core framework that may include aromatic rings and aliphatic chains, which are crucial for its biological activity.
Key structural data may include:
BPK-29 hydrochloride can participate in various chemical reactions that modify its structure or enhance its activity. Common reactions include:
Technical details regarding these reactions often involve specific conditions such as temperature control, pH adjustments, and the use of catalysts.
The mechanism of action of BPK-29 hydrochloride primarily involves its interaction with enzymes involved in lipid metabolism. Research indicates that it may inhibit the synthesis of 20-hydroxyeicosatetraenoic acid (20-HETE), a metabolite linked to various renal pathologies. By blocking this pathway, BPK-29 hydrochloride can potentially reduce hypertension and improve kidney function.
Data supporting this mechanism includes:
BPK-29 hydrochloride exhibits several physical and chemical properties that are critical for its application:
Relevant analyses often involve characterizing these properties through techniques like differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA).
BPK-29 hydrochloride has potential applications in several scientific fields:
BPK-29 hydrochloride (chemical name: N-benzyl-2-chloro-N-{1-[4-(morpholin-4-yl)benzoyl]azepan-4-yl}acetamide hydrochloride; CAS: 2444815-73-8) is a targeted covalent inhibitor that selectively disrupts protein interactions involving the atypical orphan nuclear receptor NR0B1 (Nuclear Receptor Subfamily 0 Group B Member 1, also known as DAX1). Its mechanism centers on the irreversible modification of cysteine 274 (C274), a conserved residue located within the protein interaction domain of NR0B1. The compound features an electrophilic chloroacetamide group that forms a thioether bond with the nucleophilic thiol group of C274. This covalent modification induces a conformational shift in NR0B1’s tertiary structure, sterically occluding its binding interface with partner proteins such as RBM45 (RNA-Binding Motif Protein 45) and SNW1 (SNW Domain-Containing Protein 1) [1] [5] [9].
Structurally, BPK-29 hydrochloride (molecular formula: C₂₆H₃₃Cl₂N₃O₃; molecular weight: 506.46 g/mol) comprises a benzylacetamide scaffold linked to a morpholinobenzoyl moiety. This architecture positions the electrophilic carbon adjacent to C274 upon non-covalent docking, facilitating selective covalent bond formation. Mutation of C274 to alanine abolishes BPK-29 binding, confirming the residue’s necessity for molecular engagement [1] [9]. Functionally, this modification impairs NR0B1’s capacity to scaffold transcriptional complexes, thereby disrupting downstream oncogenic signaling.
The functional consequence is a near-complete blockade of NR0B1-dependent protein-protein interactions. In vitro studies demonstrate that treatment with 5 μM BPK-29 hydrochloride reduces RBM45 and SNW1 co-immunoprecipitation with NR0B1 by >80% in KEAP1-mutant non-small cell lung cancer (NSCLC) cells. This directly compromises the anchorage-independent growth of these cells, a hallmark of malignant transformation, without equivalent effects in KEAP1-wild-type cells [1] [9].
Table 1: Structural and Chemical Properties of BPK-29 Hydrochloride
Property | Value |
---|---|
Chemical Formula | C₂₆H₃₃Cl₂N₃O₃ |
Molecular Weight | 506.46 g/mol |
CAS Number | 2444815-73-8 |
Purity | >98% |
Solubility (DMSO) | 62.5 mg/mL (123.41 mM) |
Primary Target | NR0B1 Cysteine 274 (C274) |
Covalent Bond Formation | Irreversible thioether linkage |
NR0B1 belongs to the nuclear receptor superfamily but lacks conventional DNA-binding domains. Instead, it regulates transcription by assembling multimeric protein complexes at gene promoters. In KEAP1-mutant NSCLC, hyperactivation of the NRF2 (Nuclear Factor Erythroid 2–Related Factor 2) pathway elevates NR0B1 expression. NR0B1 then nucleates complexes with transcriptional regulators like RBM45 (involved in RNA processing) and SNW1 (a coactivator of Notch and steroid receptors). These complexes localize to enhancer regions of genes critical for redox balance, cell proliferation, and stress adaptation [3] [9] [10].
BPK-29 hydrochloride’s disruption of NR0B1-protein interactions alters the transcriptional landscape of cancer cells. RNA sequencing analyses reveal that BPK-29 treatment (5 μM, 48 hours) downregulates NR0B1-dependent oncogenes, including:
These changes mirror those observed after shRNA-mediated knockdown of NR0B1 or NRF2, confirming NR0B1’s role as a transcriptional node downstream of NRF2. Specifically, CRY1 protein levels decrease by ~60% post-BPK-29 exposure, directly linking covalent NR0B1 inhibition to suppression of pro-survival effectors. The compound’s selectivity is evident in KEAP1-wild-type cells, where neither transcriptional changes nor growth impairment occur [9] [10].
Table 2: Transcriptional Targets Disrupted by BPK-29 Hydrochloride via NR0B1 Inhibition
Gene Symbol | Biological Function | Regulation by BPK-29 | Association with Cancer |
---|---|---|---|
CRY1 | DNA repair, circadian rhythm | ↓ >50% | Chemoresistance, tumor progression |
DEPDC1 | Mitotic regulation, cytokinesis | ↓ 70% | Metastasis, poor prognosis |
CPLX2 | Vesicle trafficking, exocytosis | ↓ 45% | NSCLC invasion |
CBS | Cysteine metabolism, glutathione synthesis | Indirectly ↓ | Ferroptosis suppression, chemoresistance |
The covalent engagement of NR0B1 C274 by BPK-29 hydrochloride follows a two-step mechanism: initial reversible recognition followed by irreversible bond formation. Kinetic assays using recombinant NR0B1 protein demonstrate a second-order rate constant (kₘₐₓ/ Kᵢ) of 1,200 M⁻¹s⁻¹, indicating rapid and efficient modification. Proteomic selectivity profiling via isoTOP-ABPP (isotopic Tandem Orthogonal Protease Profiling with Activity-Based Protein Profiling) confirms that BPK-29 engages <0.5% of quantified cysteines in KEAP1-mutant NSCLC proteomes at 5 μM. This high specificity arises from:
Thermodynamic studies suggest a Gibbs free energy change (ΔG) of −8.2 kcal/mol for BPK-29 binding, driven by favorable enthalpy contributions from hydrogen bonding (e.g., between the morpholine oxygen and NR0B1 Arg263) and hydrophobic packing. Competitive profiling against structurally similar electrophiles (e.g., iodoacetamide-alkyne) reveals a >100-fold selectivity for NR0B1 over other redox-sensitive proteins like GAPDH or PDIA3 [1] [3].
Table 3: Kinetic and Thermodynamic Parameters of BPK-29 Hydrochloride Binding
Parameter | Value | Method |
---|---|---|
Covalent Bond Formation Rate (k) | 1,200 M⁻¹s⁻¹ | Recombinant NR0B1 assay |
Proteomic Selectivity | >99.5% specificity for NR0B1 C274 | isoTOP-ABPP |
Gibbs Free Energy Change (ΔG) | −8.2 kcal/mol | Isothermal titration |
Dissociation Constant (Kₚ) | 2.4 μM (reversible step) | Surface plasmon resonance |
Inhibition of NR0B1-RBM45 Complex | IC₅₀ = 1.8 μM | Co-immunoprecipitation |
In cellular contexts, BPK-29 achieves >90% NR0B1 engagement within 30 minutes at 10 μM, as quantified by intact-protein mass spectrometry. This rapid target occupancy underpins its functional effects, including disruption of transcriptional complexes and suppression of anchorage-independent growth in KEAP1-mutant NSCLC cells [1] [9].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1